molecular formula C22H17Cl2N3O4S3 B4565982 3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide

3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B4565982
M. Wt: 554.5 g/mol
InChI Key: OHMJZZKRKDJPEH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S3 and its molecular weight is 554.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 552.9758249 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Properties

Researchers have explored the synthesis of heterocyclic compounds with thiophene-2-carboxamide derivatives, revealing their potential as antibiotics against Gram-positive and Gram-negative bacteria. This research underscores the significance of such compounds in developing new antibacterial drugs (Ahmed, 2007).

Inhibitory Activity Against Carbonic Anhydrases

Aromatic sulfonamide inhibitors have demonstrated nanomolar inhibitory concentration against carbonic anhydrase isoenzymes, indicating the therapeutic potential of sulfonamide derivatives in managing conditions related to these enzymes (Supuran et al., 2013).

Synthesis of Bioactive Molecules for Pharmacological Screening

The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the compound's versatility in pharmacological applications (Patel et al., 2009).

Antimicrobial and Antitumor Properties

Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing promise as anticancer agents (Ghorab et al., 2015). Additionally, the synthesis of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has been undertaken, revealing antitumor properties and potential as new anticancer agents (Horishny et al., 2020).

Properties

IUPAC Name

3,4-dichloro-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O4S3/c23-15-2-1-3-17-18(15)19(24)20(33-17)21(28)26-22-25-16(12-32-22)13-4-6-14(7-5-13)34(29,30)27-8-10-31-11-9-27/h1-7,12H,8-11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMJZZKRKDJPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Reactant of Route 3
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide

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